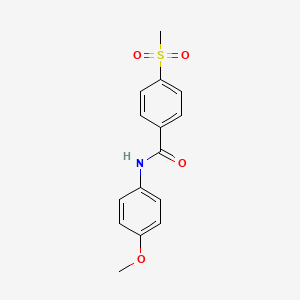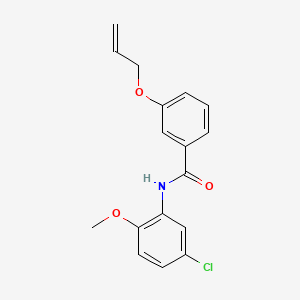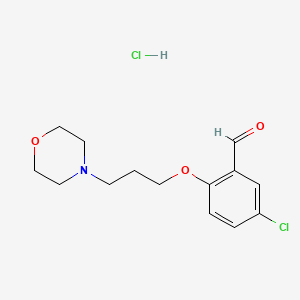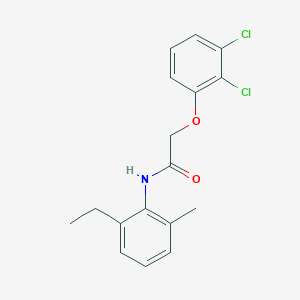![molecular formula C16H19ClN2O3 B4406419 6-chloro-4-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4406419.png)
6-chloro-4-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including the condensation of specific oximes with chloromethylpyridine derivatives, as demonstrated in the synthesis of a novel compound with broad inhibitory activities toward fungi (Xue Si-jia, 2011). Another example includes the synthesis of optically active compounds through optical resolution, highlighting the importance of stereochemistry in the synthesis process (A. Ashimori et al., 1991).
Molecular Structure Analysis
Molecular structure analysis reveals the non-planarity and specific conformational characteristics of related compounds, as evidenced by X-ray diffraction studies. For instance, a study on a related compound shows a chair conformation for the piperidine ring, indicating the significance of molecular geometry in determining the compound's properties and reactivity (Xue Si-jia, 2011).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to various transformations, such as the formation of oxazolo- or imidazo-sym-triazinones through thermolysis (V. V. Dovlatyan et al., 2010). These reactions highlight the versatility of related compounds in undergoing rearrangements and forming new structures with potential biological activities.
Physical Properties Analysis
The physical properties, such as crystal structure and solubility, play a crucial role in the application and handling of these compounds. The crystallography of related compounds can provide insights into their stability and reactivity, as well as their potential interactions with biological targets (Xue Si-jia, 2011).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group transformations, are central to understanding how these compounds can be utilized in various scientific fields. Studies on related compounds have shown a wide range of chemical behaviors, from the formation of complex structures via condensation reactions to the synthesis of optically active derivatives with significant biological activities (A. Ashimori et al., 1991).
Wirkmechanismus
While the exact mechanism of action for this compound is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Eigenschaften
IUPAC Name |
6-chloro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-11-4-6-18(7-5-11)15(20)9-19-13-8-12(17)2-3-14(13)22-10-16(19)21/h2-3,8,11H,4-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKMAFNLHZHKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727829 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-formyl-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4406336.png)
![1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4406338.png)

![methyl 3-[(2-chloro-6-nitrobenzyl)oxy]benzoate](/img/structure/B4406351.png)

![N-(3-chloro-4-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4406361.png)

![3-(4-methylphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B4406374.png)

![3-{2-[2-(benzyloxy)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4406394.png)

![N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4406425.png)
![1-[3-(4-iodo-2-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4406438.png)
